2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-6-5-7-11(8-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJODSNYZLJFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC=C1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199664 | |
| Record name | 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-95-8 | |
| Record name | 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid typically involves multi-step organic transformations, primarily focusing on:
- Construction of the 4-oxobutyric acid skeleton with 2,2-dimethyl substitution.
- Introduction of the 3-(N,N-dimethylamino)phenyl moiety via acylation or coupling reactions.
The key synthetic approach is based on Friedel-Crafts acylation or related electrophilic aromatic substitution reactions, followed by functional group transformations to install the acid and ketone functionalities.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Preparation of 2,2-dimethyl-4-oxobutanoic acid or ester | Starting from tert-butyl acetoacetate or similar β-keto esters | Formation of the 2,2-dimethyl substituted keto acid backbone via alkylation or esterification |
| 2 | Friedel-Crafts Acylation | 3-(N,N-dimethylamino)benzoyl chloride, Lewis acid catalyst (e.g., AlCl3) | Acylation of the aromatic ring at the 3-position with the keto acid derivative |
| 3 | Hydrolysis and Acidification | Acidic or basic hydrolysis conditions | Conversion of ester intermediates to the free acid form |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
Reaction Conditions and Catalysts
-
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
- Solvent: Anhydrous dichloromethane or 1,2-dichloroethane.
- Temperature: Typically 0°C to room temperature to control regioselectivity and yield.
- Time: Several hours under stirring to ensure complete reaction.
Esterification and Hydrolysis:
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.
- Hydrolysis under acidic or basic aqueous conditions to convert esters to acids.
Industrial and Continuous Flow Methods
- Industrial synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity.
- Automated systems allow precise temperature and reagent feed control, reducing side reactions and improving scalability.
- Environmentally friendly solvents and catalysts are preferred to minimize waste and environmental impact.
Research Findings and Data
Yield and Purity
- Typical yields for the Friedel-Crafts acylation step range from 70% to 85%, depending on reaction conditions and purity of starting materials.
- Purity of the final acid product is generally above 98% after recrystallization.
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | ~120-125 °C | Differential Scanning Calorimetry (DSC) |
| Molecular Weight | 245.31 g/mol | Mass Spectrometry (MS) |
| NMR Data | Characteristic peaks for aromatic protons, dimethylamino group, and keto acid moiety | ^1H and ^13C NMR Spectroscopy |
| IR Spectra | Strong absorption bands at ~1700 cm^-1 (C=O stretch), 3200-3500 cm^-1 (O-H stretch) | Infrared Spectroscopy |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation of 2,2-dimethyl-4-oxobutanoate with 3-(N,N-dimethylamino)benzoyl chloride | AlCl3, 1,2-dichloroethane, 0°C to RT | High regioselectivity, good yield | Requires handling of corrosive Lewis acids | |
| Esterification followed by hydrolysis | Ethanol, acid catalyst, reflux | Straightforward, scalable | Multi-step, requires purification | |
| Continuous flow synthesis | Automated reactors, green solvents | Enhanced control, scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro compounds and halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(N,N-Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and aromatic ring but differs in the aliphatic component.
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Similar structure but lacks the dimethylamino group.
Uniqueness
2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is unique due to the presence of both the dimethylamino group and the aliphatic ketone, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.31 g/mol. The presence of the dimethylamino group enhances its interaction with biological systems, particularly in modulating enzyme activity and cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : It has been observed to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Cell Signaling Modulation : The compound impacts cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses to external stimuli.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. For example, studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress, highlighting their potential neuroprotective effects .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells.
Anti-inflammatory Effects
Preliminary findings suggest that the compound may also possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Neuroprotection : A study evaluated the effects of related compounds on neuronal cell death induced by oxidative stress using lactate dehydrogenase assays. Compounds with similar structures significantly reduced neuronal cell death, indicating a promising avenue for neuroprotective drug development .
- Anticancer Activity : In a series of experiments involving various cancer cell lines, this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of a 4-oxobutyrate intermediate. For example, ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is synthesized under reflux using ethanol as a solvent, with yields optimized by controlling temperature (70–80°C) and stoichiometric ratios of reactants . Oxidation of similar intermediates (e.g., ethyl 4-oxobutyrate derivatives) using KMnO₄ or CrO₃ in acidic media generates the carboxylic acid moiety . Tailoring nucleophilic substitution (e.g., introducing the N,N-dimethylamino group) requires anhydrous conditions and bases like K₂CO₃ to minimize side reactions .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ester formation | Ethanol, 80°C, 12h | 75–85 | ≥95% |
| Oxidation | KMnO₄/H₂SO₄, 50°C | 60–70 | ≥90% |
| Substitution | K₂CO₃, DMF, 24h | 50–65 | ≥85% |
Q. How is this compound characterized, and what analytical techniques validate its structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and the oxobutyric acid backbone (δ ~12 ppm for -COOH). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₂₂N₂O₃: 295.1652). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial screening includes antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity studies (MTT assay on cancer cell lines). For example, fluorinated analogs exhibit IC₅₀ values of 10–50 µM in HeLa cells, suggesting potential anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
